(+)-Ketorolac

Cyclooxygenase inhibition Enantioselectivity NSAID pharmacology

Optically pure (+)-Ketorolac (R-enantiomer, CAS 66635-93-6) is the essential tool for investigating COX-independent analgesic pathways and selective Cdc42/Rac1 GTPase inhibition. Unlike racemic ketorolac or (S)-ketorolac, this enantiomer exhibits negligible COX-1/COX-2 activity (>100-fold less potent), zero in vivo chiral inversion to the S-form in humans, and distinct, longer pharmacokinetic half-life. It uniquely inhibits Cdc42 (EC50 1.07 μM) and Rac1 (EC50 0.574 μM)—activities absent in the S-enantiomer. Ideal for in vivo pain models, cancer metastasis assays, and enantioselective PK/PD studies. Research use only.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 66635-93-6
Cat. No. B028406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Ketorolac
CAS66635-93-6
Synonyms(1R)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid;  (+)-Ketorolac;  R-(+)-Ketorolac; 
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
InChIInChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1
InChIKeyOZWKMVRBQXNZKK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Ketorolac CAS 66635-93-6: Chiral Pharmacology and Quantitative Differentiation from Racemic Ketorolac for Research Procurement


(+)-Ketorolac (R-Ketorolac, CAS 66635-93-6) is the (+)-R enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketorolac, a 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid derivative [1]. Unlike the racemic mixture clinically administered as ketorolac tromethamine, where both analgesic and ulcerogenic activities reside primarily with the (-)-S enantiomer [2], (+)-Ketorolac exhibits a fundamentally distinct pharmacological profile characterized by the absence of cyclooxygenase (COX) inhibition . The compound demonstrates enantiomer-specific activities, including inhibition of the small GTPases Cdc42 and Rac1, which are distinct from the COX-mediated anti-inflammatory and analgesic effects of its S-counterpart [3].

Why Racemic Ketorolac or (S)-Ketorolac Cannot Substitute for (+)-Ketorolac in Enantiomer-Specific Investigations


Direct substitution of (+)-Ketorolac with racemic ketorolac or (S)-ketorolac is invalid for studies targeting non-COX mechanisms due to fundamental differences in pharmacodynamics, pharmacokinetics, and off-target profiles. Racemic ketorolac tromethamine, the clinically used form, is a mixture where the analgesic and cyclooxygenase inhibitory activities reside exclusively with the (-)-S enantiomer [1]. In contrast, (+)-Ketorolac is >100-fold less active at COX-1 and COX-2 [2], yet it retains independent analgesic activity and selectively inhibits Cdc42 and Rac1 GTPases—a property absent in (S)-ketorolac [3]. Furthermore, significant enantioselective disposition exists in humans, with (+)-Ketorolac exhibiting a longer terminal half-life and slower clearance than its S-counterpart following racemic administration [4]. Crucially, in vivo chiral inversion from (+)-Ketorolac to the pharmacologically active S-enantiomer is essentially 0% in humans, meaning administration of racemic material introduces confounding COX-dependent pharmacology that cannot be deconvoluted [1]. For research requiring precise interrogation of COX-independent analgesia, GTPase inhibition, or reduced ulcerogenic potential, the use of the optically pure (+)-Ketorolac is non-negotiable.

Quantitative Comparative Evidence for (+)-Ketorolac (CAS 66635-93-6) Against Analogs and Racemic Mixture


COX Enzyme Inhibition: (+)-Ketorolac vs (S)-Ketorolac and Racemate

(+)-Ketorolac (R-enantiomer) exhibits negligible COX inhibitory activity compared to (S)-ketorolac and the racemic mixture. Against rat COX-1, the IC50 for (S)-ketorolac is 0.10 μM, making it approximately twice as potent as the racemate (IC50 0.27 μM). In stark contrast, (R)-ketorolac [(+)-Ketorolac] demonstrates an IC50 > 100 μM, confirming it is virtually inactive as a COX inhibitor [1]. This >1000-fold difference in potency establishes a clear functional divergence between enantiomers.

Cyclooxygenase inhibition Enantioselectivity NSAID pharmacology

In Vivo Analgesic Potency: (+)-Ketorolac vs (S)-Ketorolac in Pain Models

Despite lacking COX inhibition, (+)-Ketorolac retains measurable analgesic activity in vivo. In the murine phenylquinone writhing model, (S)-ketorolac was approximately 10-fold more potent than (R)-ketorolac. In the rat gait test for analgesia following brewers yeast-induced inflammation, the potency differential was even more pronounced, with (S)-ketorolac demonstrating 30-fold greater potency than (R)-ketorolac in improving gait scores [1]. Neither enantiomer affected paw volume, underscoring that the observed analgesic effects may be independent of anti-inflammatory (COX-mediated) activity.

Analgesia Pain models Enantioselective pharmacology

Pharmacokinetic Disposition: (+)-Ketorolac vs (S)-Ketorolac in Humans

The disposition of ketorolac enantiomers in humans is markedly stereoselective. Following oral administration of 30 mg racemic ketorolac, the plasma concentrations of (-)-S ketorolac were lower than those of (+)-R ketorolac at all time points, with the (-)-S enantiomer accounting for only 22% of the total AUC [1]. When 15 mg of (+)-R KT was administered alone, (-)-S ketorolac was undetectable in plasma, indicating 0% chiral inversion in humans from the R to S form [1]. Conversely, when (-)-S KT was given, 6.5% was converted to the (+)R form. After all doses, the plasma half-life of (-)-S ketorolac was consistently shorter, and its clearance was greater than that of (+)-R ketorolac [1]. In a pediatric study, mean AUC(S)/AUC(R) ratio was 0.23 [2].

Enantioselective pharmacokinetics Chiral inversion Drug metabolism

Ulcerogenic Potential: (+)-Ketorolac vs (S)-Ketorolac

The ulcerogenic activity of racemic ketorolac is attributed primarily to the (-)-S enantiomer [1]. In a preclinical assessment of ulcerogenic potential, measured by direct microscopic changes in the rat gastrointestinal tract, (R)-ketorolac demonstrated a reduction in ulcerogenic effects that was similar in magnitude to its reduction in analgesic potency in the rat gait test (30-fold difference between enantiomers) [2]. This suggests that the COX-independent analgesic activity of (R)-ketorolac may be associated with a significantly reduced risk of gastrointestinal damage compared to the S-enantiomer.

Gastrointestinal safety Ulcerogenicity NSAID adverse effects

Selective Inhibition of Cdc42 and Rac1 GTPases: (+)-Ketorolac vs (S)-Ketorolac

(+)-Ketorolac, but not (S)-ketorolac, functions as a selective allosteric inhibitor of the small GTPases Cdc42 and Rac1 [1]. In cell-based assays, (R)-ketorolac inhibited Rac1 with an EC50 of 0.574 μM and Cdc42 with an EC50 of 1.07 μM in HeLa cells, whereas (S)-ketorolac showed no inhibitory activity against these targets [2]. This enantiomer-specific activity is independent of COX inhibition and has been linked to the modulation of pathways critical for tumor cell invasion and metastasis [3].

GTPase inhibition Cdc42 Rac1 Cancer metastasis Cell motility

Absence of Human In Vivo Chiral Inversion from (+)-Ketorolac to Active S-Enantiomer

A critical pharmacokinetic distinction is the absence of in vivo chiral inversion from (+)-Ketorolac to the pharmacologically active (S)-enantiomer in humans. In a study where human subjects received 15 mg of (+)-R ketorolac orally, the (-)-S enantiomer was not detectable in plasma, indicating an interconversion rate of essentially 0% [1]. This is in direct contrast to the administration of (-)-S ketorolac, where 6.5% of the dose was converted to the (+)-R form [1]. This finding is an exception to the pattern seen with most other NSAIDs, where chiral inversion typically proceeds from the inactive R-enantiomer to the active S-enantiomer [2].

Chiral inversion Pharmacokinetics Stereoselectivity

Defined Research and Industrial Application Scenarios for (+)-Ketorolac (CAS 66635-93-6) Based on Quantitative Evidence


Investigating COX-Independent Mechanisms of Analgesia

Procure (+)-Ketorolac for use as a tool compound in in vivo pain models (e.g., murine writhing, rat gait tests) to dissect COX-independent analgesic pathways. The compound's retained analgesic activity [1], despite being >1000-fold less potent at COX enzymes than (S)-ketorolac [2], and its 0% in vivo chiral inversion to the active S-form in humans [3], make it an ideal agent for studies aimed at identifying non-COX, non-opioid targets for pain relief.

Targeting Cdc42 and Rac1 GTPases in Cancer Metastasis and Cell Motility Research

Utilize (+)-Ketorolac as a selective, enantiomer-specific inhibitor of the small GTPases Cdc42 and Rac1 [4]. With EC50 values of 1.07 μM and 0.574 μM for Cdc42 and Rac1, respectively, in cell-based assays [5], this compound is uniquely suited for in vitro and in vivo investigations of tumor cell invasion, migration, and metastatic dissemination, particularly in ovarian cancer models. (S)-ketorolac lacks this activity entirely, making (+)-Ketorolac the only appropriate tool for this application [4].

Pharmacokinetic and Metabolic Studies of Enantioselective Disposition

Employ optically pure (+)-Ketorolac as a reference standard and dosing agent in pharmacokinetic studies to understand enantioselective clearance, distribution, and metabolism. The compound's distinct pharmacokinetic profile—including a longer half-life and lower clearance than (S)-ketorolac [3], and its higher systemic exposure after racemic dosing [3]—makes it essential for developing and validating chiral bioanalytical methods and for accurately modeling drug disposition.

Evaluating Ulcerogenic Potential and GI Safety in NSAID Research

Incorporate (+)-Ketorolac as a comparator in preclinical toxicology and safety pharmacology studies focused on NSAID-induced gastrointestinal damage. Given that the ulcerogenic activity of racemic ketorolac is attributed to the (-)-S enantiomer [6] and that (R)-ketorolac exhibits reduced GI toxicity in proportion to its lower potency in the rat gait test [1], it serves as a valuable tool for benchmarking the safety margin of novel analgesic candidates and for studying the mechanisms of NSAID-related gastropathy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Ketorolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.